molecular formula C8H7IO2 B1587636 2-Iodo-4-methylbenzoic acid CAS No. 1829-21-6

2-Iodo-4-methylbenzoic acid

Cat. No. B1587636
CAS RN: 1829-21-6
M. Wt: 262.04 g/mol
InChI Key: WNVUYAMRIXEZAT-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da . It is also known by other names such as 2-Iod-4-methylbenzoesäure in German, Acide 2-iodo-4-méthylbenzoïque in French, and Benzoic acid, 2-iodo-4-methyl- in English .


Synthesis Analysis

The synthesis of this compound involves multiple steps . One method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained were purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The structure can be further analyzed using NMR and MS (GC) spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For instance, new isocoumarins were prepared efficiently from 2-iodobenzoic acid derivatives and hept-1-yne in a Sonogashira reaction, followed by spontaneous cyclization .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a molecular weight of 262.05 .

Scientific Research Applications

Synthesis and Chemistry

  • 2-Iodo-4-methylbenzoic acid is used in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics (Laak & Scharf, 1989). Additionally, it serves as a starting material in the preparation of various heterocyclic compounds, such as 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which shows potential as an anticancer agent (Zhou et al., 2020).

Thermodynamic Properties

  • The thermodynamic properties of this compound, like its isomers, have been studied. The enthalpies of sublimation and fusion, triple point temperatures, and purity assessments contribute to our understanding of its physical properties, which is crucial for its application in various chemical reactions (Tan & Sabbah, 1994).

Applications in Organic Synthesis

  • This compound is instrumental in organic synthesis. For example, 2-Iodoxybenzoic acid, closely related to this compound, is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, which is a key step in synthesizing complex organic molecules like marine indole alkaloids (Panarese & Waters, 2010).

Crystallography and Molecular Structure

  • The crystal structure of derivatives of this compound has been studied, providing insights into its molecular structure and reactivity. This knowledge is crucial for designing new compounds with specific properties (Katritzky et al., 1990).

Color Change and Molecular Complexes

  • It's used in forming molecular complexes that exhibit interesting properties like color change. These properties are often a result of molecular disorder and proton transfer, which have significant implications in the design of molecular sensors and indicators (Jones et al., 2014).

Catalysis and Reaction Mechanisms

  • In the field of catalysis, this compound derivatives have been studied for their role in facilitating various chemical reactions, thereby expanding the toolkit available for synthetic chemists (Jiang et al., 2017).

Antifungal Applications

  • Some derivatives of this compound have shown considerable antifungal activity, making them potential candidates for use in agricultural fungicides (Lehtonen et al., 1972).

Photocatalytic Degradation Studies

  • Studies have been conducted on the photocatalytic degradation of methylbenzoic acids, which are structurally related to this compound, to understand their behavior under different environmental conditions. This is significant for environmental chemistry and pollution control (Wang et al., 2000).

Safety and Hazards

The safety data sheet for 2-Iodo-4-methylbenzoic acid indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUYAMRIXEZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401569
Record name 2-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1829-21-6
Record name 2-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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